(2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid
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Overview
Description
The compound you mentioned is a Boc-protected amino acid. The Boc group is a common protecting group used in organic synthesis. It’s used to prevent unwanted reactions from occurring at the amino group during a chemical reaction .
Synthesis Analysis
The synthesis of Boc-protected amino acids typically involves the reaction of an amino acid with di-tert-butyl dicarbonate in the presence of a base . This results in the formation of a Boc-protected amino acid, where the Boc group is attached to the nitrogen of the amino group .Molecular Structure Analysis
The molecular structure of Boc-protected amino acids consists of the amino acid backbone with the Boc group attached to the nitrogen of the amino group. The Boc group itself consists of a carbonyl group (C=O) bonded to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
Boc-protected amino acids can undergo a variety of reactions. One of the most common is deprotection, where the Boc group is removed to reveal the free amino group. This can be achieved using strong acids .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid involves the protection of the carboxylic acid group, followed by the addition of the amino group, and then deprotection of the final product.", "Starting Materials": [ "3-methoxybutanoic acid", "tert-butyl chloroformate", "ammonia", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting 3-methoxybutanoic acid with tert-butyl chloroformate in the presence of a base such as sodium bicarbonate to form the tert-butyl ester.", "Step 2: Addition of the amino group by reacting the tert-butyl ester with ammonia in diethyl ether to form the corresponding amide.", "Step 3: Deprotection of the final product by removing the tert-butyl group using an acid such as hydrochloric acid in water to yield (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid." ] } | |
CAS No. |
544480-14-0 |
Molecular Formula |
C10H19NO5 |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
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